molecular formula C12H17NO2 B4038130 Methyl (4-phenylbutan-2-yl)carbamate

Methyl (4-phenylbutan-2-yl)carbamate

Cat. No.: B4038130
M. Wt: 207.27 g/mol
InChI Key: PQARRPNUWVTQLX-UHFFFAOYSA-N
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Description

Methyl (4-phenylbutan-2-yl)carbamate is a carbamate derivative characterized by a methyl carbamate group attached to a 4-phenylbutan-2-yl backbone. Carbamates are widely studied for their bioactivity, including enzyme inhibition (e.g., acetylcholinesterase) and antimicrobial properties . The 4-phenylbutan-2-yl moiety introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

methyl N-(4-phenylbutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10(13-12(14)15-2)8-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQARRPNUWVTQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-phenylbutan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutan-2-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product.

Another method involves the use of carbon dioxide and an appropriate amine in the presence of a catalyst. This method is environmentally friendly and avoids the use of toxic reagents. The reaction conditions often include the use of a solvent like dimethylformamide and a catalyst such as cesium carbonate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-phenylbutan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The carbamate group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Halogenated or alkylated carbamates.

Scientific Research Applications

Medicinal Chemistry

Methyl (4-phenylbutan-2-yl)carbamate is primarily recognized for its potential therapeutic applications. The compound and its derivatives have been studied for their interactions with biological targets, such as enzymes and receptors, which may lead to various pharmacological effects.

Biological Activities

  • Antibacterial Properties : Preliminary studies indicate that this compound exhibits antibacterial activity, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Carbamate : This can be achieved through the reaction of an amine with a suitable carbonyl compound.
  • Functionalization : The compound can undergo further reactions such as hydrolysis or transesterification to yield different derivatives.
Reaction TypeDescriptionExample Compound
HydrolysisReaction with water leading to the formation of an alcohol and a carboxylic acidMethyl carbamate to corresponding acid
TransesterificationExchange of alkoxy groups between estersThis compound with different alcohols

Inhibition Studies

A study evaluated the inhibitory effects of this compound on cholinesterases, revealing that it has a higher selectivity towards butyrylcholinesterase compared to acetylcholinesterase. This selectivity is crucial for developing drugs aimed at treating Alzheimer's disease .

Synthesis and Characterization

Research focused on synthesizing novel derivatives of this compound demonstrated its utility as a precursor for designing new pharmacologically active compounds. Various derivatives were tested for their biological activity, showing that modifications on the phenyl ring significantly impacted their potency against specific biological targets .

Mechanism of Action

The mechanism of action of methyl (4-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine at synaptic junctions. This leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission . The compound’s carbamate group forms a covalent bond with the active site of the enzyme, rendering it inactive.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl (4-phenylbutan-2-yl)carbamate and Analogs

Compound Name Molecular Formula Key Substituents/Features Biological Activity Unique Properties References
This compound C₁₂H₁₅NO₂ 4-phenylbutan-2-yl, methyl carbamate Hypothesized AChE inhibition Steric hindrance from phenyl group N/A
Benzyl N-(4-oxo-4-phenylbutan-2-yl)carbamate C₁₈H₁₉NO₃ 4-oxo-4-phenylbutan-2-yl, benzyl carbamate Moderate AChE inhibition Ketone group enhances reactivity
Methyl (4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate C₁₉H₂₃N₂O₆S Sulfamoyl, furan, hydroxypropyl Antimicrobial, anti-inflammatory Dual heterocyclic and sulfonamide
Ethyl (2-bromo-4-methylphenyl)carbamate C₁₀H₁₂BrNO₂ Bromo, methylphenyl, ethyl carbamate Anticancer, pesticidal Halogen enhances electrophilicity
Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate C₁₃H₁₁F₃N₂O₂ Trifluoromethylpyridine, phenyl carbamate Enzyme inhibition (hypothetical) Electron-withdrawing CF₃ group

Key Observations:

Substituent Effects :

  • Halogenation : Ethyl (2-bromo-4-methylphenyl)carbamate and Methyl (3,4-difluoro-2-iodophenyl)carbamate demonstrate that halogens (Br, F, I) enhance electrophilicity and bioactivity, particularly in anticancer and antimicrobial contexts.
  • Heterocycles : Compounds with furan (e.g., ) or pyridine rings (e.g., ) exhibit improved binding to biological targets due to π-π interactions and hydrogen bonding.

Electron-withdrawing groups (e.g., CF₃ in ) increase stability but may reduce solubility.

Biological Activity :

  • Carbamates with sulfamoyl groups (e.g., ) show dual antimicrobial and anti-inflammatory effects, whereas halogenated derivatives (e.g., ) are more cytotoxic.

Pharmacological and Chemical Reactivity

Table 2: Pharmacokinetic and Reactivity Comparison

Compound Name Molecular Weight LogP (Predicted) Key Reactivity Metabolic Stability
This compound 221.26 g/mol ~3.2 Ester hydrolysis, oxidation Moderate (steric protection)
Methyl methyl[(4-methylphenyl)sulfonyl]carbamate 243.29 g/mol ~2.8 Sulfonamide cleavage, nucleophilic substitution Low (sulfonyl group labile)
tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate 264.16 g/mol ~3.5 SN2 reactions, dehalogenation High (steric shielding)
Methyl (2-fluorophenyl)carbamate 183.17 g/mol ~2.1 Hydrolysis, fluorophenyl ring stability Low (fluorine enhances stability)

Key Findings:

  • Metabolic Stability : Bulkier substituents (e.g., tert-butyl in , 4-phenylbutan-2-yl) enhance metabolic stability by shielding the carbamate group from enzymatic hydrolysis.
  • Reactivity : Sulfonamide-containing carbamates (e.g., ) are more reactive toward nucleophiles, whereas halogenated derivatives (e.g., ) undergo selective substitution reactions.

Q & A

Q. What are the established synthetic routes for Methyl (4-phenylbutan-2-yl)carbamate, and how can reaction conditions be optimized?

The synthesis of carbamate derivatives typically involves nucleophilic substitution or condensation reactions. For example, carbamates are often prepared by reacting amines with chloroformates or carbonylating agents under anhydrous conditions . To optimize yield, parameters like temperature (0–5°C for exothermic steps), solvent polarity (dichloromethane or THF), and catalyst use (e.g., DMAP for acylations) should be systematically tested. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and carbamate linkage .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemistry .
  • HPLC or TLC with UV/fluorescence detection to assess purity (>95% is typical for research-grade compounds) .

Q. How should this compound be stored to ensure stability in laboratory settings?

Carbamates are sensitive to moisture and hydrolysis. Store the compound at -20°C in airtight containers under inert gas (e.g., argon). Stability assessments via accelerated degradation studies (e.g., 40°C/75% humidity over 30 days) can predict shelf life .

Advanced Research Questions

Q. What strategies are recommended for elucidating the mechanistic role of this compound in biological systems?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., proteases or kinases) using fluorogenic substrates .
  • Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .
  • Metabolic stability studies in liver microsomes to evaluate pharmacokinetic properties .

Q. How can researchers resolve contradictions in reported bioactivity data for carbamate derivatives?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Structural analogs : Synthesize and test derivatives with modified substituents (e.g., halogenation at the phenyl ring) to isolate structure-activity relationships .
  • Computational docking : Use tools like AutoDock Vina to predict binding modes and reconcile discrepancies in experimental IC₅₀ values .

Q. What experimental designs are suitable for probing the electrophilic/nucleophilic reactivity of this compound?

  • Kinetic studies : Monitor reaction rates with nucleophiles (e.g., azide or thiols) under varying pH conditions .
  • Electrochemical analysis : Cyclic voltammetry to identify redox-active sites on the carbamate moiety .
  • Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways .

Q. How can computational modeling enhance the design of this compound derivatives with improved target selectivity?

  • Molecular dynamics simulations : Predict conformational flexibility and ligand-receptor interactions over timeframes ≥100 ns .
  • ADMET profiling : Tools like SwissADME to optimize logP, solubility, and CNS permeability while minimizing toxicity risks .
  • QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .

Methodological Considerations

  • Controlled experiments : Include negative controls (e.g., unsubstituted carbamates) and validate assays with known inhibitors/agonists .
  • Data reproducibility : Use triplicate measurements and report standard deviations. Public datasets (e.g., PubChem BioAssay) can benchmark findings .
  • Safety protocols : Adhere to GHS guidelines for handling carbamates, including PPE (gloves, goggles) and fume hood use .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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